2,3,5-Tribromo-6-(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,3,5-Tribromo-6-(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound that features a cyclohexa-2,5-diene-1,4-dione core substituted with three bromine atoms and a piperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of cyclohexa-2,5-diene-1,4-dione using bromine in the presence of a catalyst, followed by the nucleophilic substitution with piperidine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tribromo-6-(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinones, hydroquinones, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2,3,5-Tribromo-6-(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-Tribromo-6-(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrakis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione: Similar in structure but with aziridin-1-yl groups instead of piperidin-1-yl.
2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione: Similar but with a pyrrolidin-1-yl group.
Uniqueness
2,3,5-Tribromo-6-(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the piperidin-1-yl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
143701-28-4 |
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Molecular Formula |
C11H10Br3NO2 |
Molecular Weight |
427.91 g/mol |
IUPAC Name |
2,3,5-tribromo-6-piperidin-1-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H10Br3NO2/c12-6-7(13)11(17)9(8(14)10(6)16)15-4-2-1-3-5-15/h1-5H2 |
InChI Key |
CILFLPYEFIITRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C(=C(C2=O)Br)Br)Br |
Origin of Product |
United States |
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